molecular formula C6H11BN2O2 B033461 1,3,5-Trimethylpyrazole-4-boronic acid CAS No. 847818-62-6

1,3,5-Trimethylpyrazole-4-boronic acid

Cat. No.: B033461
CAS No.: 847818-62-6
M. Wt: 153.98 g/mol
InChI Key: AWOUMBMZDWJMGM-UHFFFAOYSA-N
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Description

1,3,5-Trimethylpyrazole-4-boronic acid is a heterocyclic organic compound that contains a pyrazole ring substituted with three methyl groups and a boronic acid functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethylpyrazole-4-boronic acid can be synthesized through various methods. One common approach involves the reaction of 1,3,5-trimethylpyrazole with a boron reagent such as boron tribromide or boron trichloride under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as crystallization and purification to obtain the final product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethylpyrazole-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce boronic esters .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trimethylpyrazole-4-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties compared to other boronic acids. The presence of three methyl groups on the pyrazole ring enhances its stability and influences its chemical behavior .

Properties

IUPAC Name

(1,3,5-trimethylpyrazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BN2O2/c1-4-6(7(10)11)5(2)9(3)8-4/h10-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOUMBMZDWJMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N(N=C1C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457520
Record name 1,3,5-Trimethylpyrazole-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847818-62-6
Record name 1,3,5-Trimethylpyrazole-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Trimethylpyrazole-4-boronic acid
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